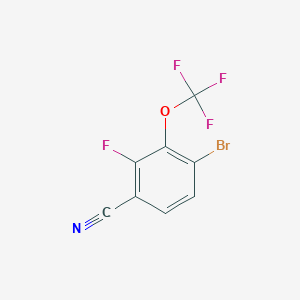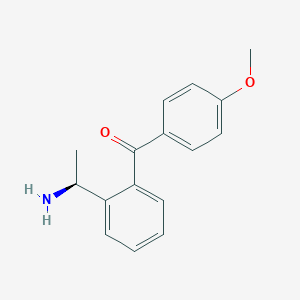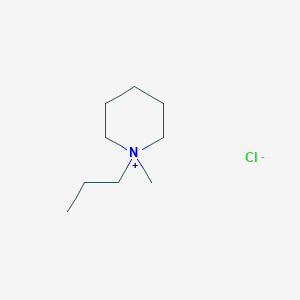
1-Methyl-1-propylpiperidin-1-ium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-1-propylpiperidin-1-ium chloride is a chemical compound with the molecular formula C₉H₂₀ClN and a molecular weight of 177.72 g/mol . It is also known as N-Methyl-N-propylpiperidinium chloride. This compound is a quaternary ammonium salt, which means it contains a positively charged nitrogen atom bonded to four organic groups and a chloride ion as the counterion.
Métodos De Preparación
The synthesis of 1-Methyl-1-propylpiperidin-1-ium chloride typically involves the quaternization of 1-methylpiperidine with propyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 1-Methylpiperidine and propyl chloride.
Reaction Conditions: The reaction is typically conducted in an organic solvent such as acetonitrile or dichloromethane, at a temperature range of 0-50°C.
Procedure: 1-Methylpiperidine is dissolved in the solvent, and propyl chloride is added dropwise with stirring. The reaction mixture is then heated to the desired temperature and maintained for several hours.
Isolation: The product is isolated by evaporating the solvent and recrystallizing the residue from a suitable solvent such as ethanol or acetone.
Análisis De Reacciones Químicas
1-Methyl-1-propylpiperidin-1-ium chloride undergoes various chemical reactions, including:
Substitution Reactions: The chloride ion can be substituted with other nucleophiles such as bromide, iodide, or hydroxide ions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents depend on the desired transformation.
Hydrolysis: In the presence of water, the compound can hydrolyze to form 1-Methyl-1-propylpiperidine and hydrochloric acid.
Aplicaciones Científicas De Investigación
1-Methyl-1-propylpiperidin-1-ium chloride has several scientific research applications:
Chemistry: It is used as a phase-transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.
Mecanismo De Acción
The mechanism of action of 1-Methyl-1-propylpiperidin-1-ium chloride depends on its application. In biological systems, it may interact with cellular membranes, altering their permeability and affecting ion transport. The compound can also inhibit specific enzymes or receptors, leading to various physiological effects. The exact molecular targets and pathways involved are still under investigation .
Comparación Con Compuestos Similares
1-Methyl-1-propylpiperidin-1-ium chloride can be compared with other quaternary ammonium salts such as:
1-Methyl-1-propylpiperidin-1-ium bromide: Similar in structure but with a bromide ion instead of chloride.
1-Methyl-1-propylpiperidin-1-ium bis(trifluoromethylsulfonyl)imide: A more complex anion, often used in ionic liquid applications.
N-Methyl-N-propylpiperidinium chloride: Another name for the same compound, highlighting its quaternary ammonium nature.
These compounds share similar properties but differ in their specific applications and reactivity due to the nature of the counterion.
Propiedades
Número CAS |
1383436-85-8 |
|---|---|
Fórmula molecular |
C9H20ClN |
Peso molecular |
177.71 g/mol |
Nombre IUPAC |
1-methyl-1-propylpiperidin-1-ium;chloride |
InChI |
InChI=1S/C9H20N.ClH/c1-3-7-10(2)8-5-4-6-9-10;/h3-9H2,1-2H3;1H/q+1;/p-1 |
Clave InChI |
JDSAJETWNWVTER-UHFFFAOYSA-M |
SMILES canónico |
CCC[N+]1(CCCCC1)C.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


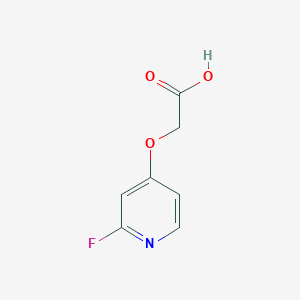
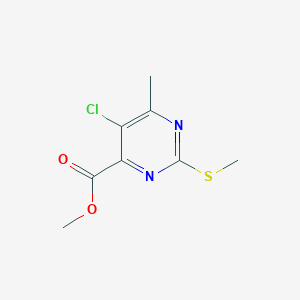
![4-Fluoro-1,3-dihydrobenzo[c]thiophene 2,2-dioxide](/img/structure/B12971543.png)
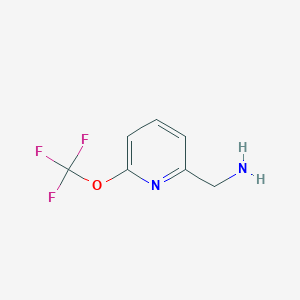
![4-(2-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-oxoethoxy)benzonitrile](/img/structure/B12971559.png)
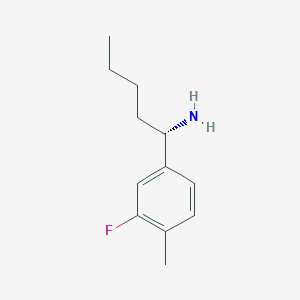


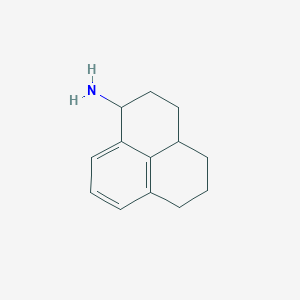

![4-Ethoxy-3-methyl-1h-pyrazolo[4,3-c]pyridine](/img/structure/B12971598.png)
